1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-4-YL)methyl]piperidine-3-carboxamide
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Overview
Description
1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-4-YL)methyl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyridine moiety, and a benzenesulfonyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-4-YL)methyl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzenesulfonyl group, and the attachment of the pyridine moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-4-YL)methyl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-4-YL)methyl]piperidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses, depending on the specific target and context.
Comparison with Similar Compounds
Similar compounds to 1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-4-YL)methyl]piperidine-3-carboxamide include:
1-(3-Chloro-4-methoxybenzenesulfonyl)-N-[(pyridin-4-YL)methyl]piperidine-3-carboxamide: This compound differs by having a methoxy group instead of an ethoxy group, which can affect its chemical properties and reactivity.
1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-3-YL)methyl]piperidine-3-carboxamide: The position of the pyridine moiety is altered, potentially influencing its binding affinity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H24ClN3O4S |
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Molecular Weight |
437.9 g/mol |
IUPAC Name |
1-(3-chloro-4-ethoxyphenyl)sulfonyl-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C20H24ClN3O4S/c1-2-28-19-6-5-17(12-18(19)21)29(26,27)24-11-3-4-16(14-24)20(25)23-13-15-7-9-22-10-8-15/h5-10,12,16H,2-4,11,13-14H2,1H3,(H,23,25) |
InChI Key |
YQVFLWRJWGDNCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=NC=C3)Cl |
Origin of Product |
United States |
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